molecular formula C2BaF6O6S2 B1329483 Barium trifluoromethanesulfonate CAS No. 2794-60-7

Barium trifluoromethanesulfonate

Cat. No. B1329483
CAS RN: 2794-60-7
M. Wt: 435.5 g/mol
InChI Key: DXJURUJRANOYMX-UHFFFAOYSA-L
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Description

Barium trifluoromethanesulfonate, also known as Barium triflate, is an inorganic compound with the formula (CF3SO3)2Ba . It has a molecular weight of 435.47 .


Synthesis Analysis

Barium trifluoromethanesulfonate can be utilized as a precursor to synthesize alkali metal and silver trifluoromethanesulfonates . For instance, Sodium trifluoromethanesulfonate (sodium triflate) can be synthesized by reacting Barium trifluoromethanesulfonate with sodium sulfate .


Molecular Structure Analysis

The molecular structure of Barium trifluoromethanesulfonate is represented by the linear formula (CF3SO3)2Ba . The triflate group in the compound has the formula R−OSO2CF3 and structure R−O−S(=O)2−CF3 .


Chemical Reactions Analysis

Barium trifluoromethanesulfonate can be used to synthesize Sodium trifluoromethanesulfonate (sodium triflate) by reacting with sodium sulfate . Sodium triflate finds application in organic synthesis as an efficient catalyst as well as a reactant in catalytic asymmetric Mannich-type reactions, and Diels-Alder reactions .


Physical And Chemical Properties Analysis

Barium trifluoromethanesulfonate is a solid substance . It has a molecular weight of 435.47 .

Scientific Research Applications

Preparation and Use in Organic Synthesis

Barium trifluoromethanesulfonate is instrumental in preparing alkali metal and silver trifluoromethanesulfonates. It can be easily prepared from aqueous trifluoromethanesulfonic acid and barium carbonate. This process is valuable for various organic syntheses, particularly in preparing sodium trifluoromethanesulfonate, a compound used in multiple chemical reactions due to its solubility in highly polar organic solvents (Prakash & Mathew, 2010).

Catalysis

Barium trifluoromethanesulfonate finds application as a catalyst in various chemical reactions. For instance, scandium trifluoromethanesulfonate, a derivative, acts as a highly effective Lewis acid catalyst in acylating alcohols with acid anhydrides and esterifying alcohols by carboxylic acids. This catalyst is especially effective for macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Solvation and Ion Association Studies

In physical chemistry, barium trifluoromethanesulfonate is used to study ion solvation and association. For example, its behavior in N,N-dimethylformamide (DMF) helps understand ion pairs and effective solvation numbers, contributing to the understanding of solvent-shared ion pairs (SIPs) and double solvent-separated ion pairs in such solutions (Placzek et al., 2011).

Spectroscopy

The compound also plays a role in spectroscopy. For instance, the Raman and infrared spectra of barium trifluoromethanesulfonate solutions provide insights into the vibrational assignments and normal coordinate calculations for this and related ions. This information is crucial for understanding mechanical coupling and electronic effects in these compounds (Miles et al., 1969).

Enantiomeric Separations

Barium-doped cyclofructan selectors show enantioselectivity towards chiral phosphoric and sulfonic acids, governed by ionic interaction with the complexed barium cation. This application is significant in analytical chemistry for chiral separations (Smuts et al., 2014).

Safety and Hazards

Barium trifluoromethanesulfonate is harmful if swallowed or inhaled . It causes skin irritation and serious eye irritation . Therefore, it is advised to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

barium(2+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHF3O3S.Ba/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJURUJRANOYMX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BaF6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1493-13-6 (Parent)
Record name Barium trifluoromethanesulphonate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID9062645
Record name Barium trifluoromethanesulphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Barium trifluoromethanesulfonate

CAS RN

2794-60-7
Record name Barium trifluoromethanesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002794607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, barium salt (2:1)
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Record name Barium trifluoromethanesulphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barium trifluoromethanesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barium trifluoromethanesulfonate
Reactant of Route 2
Barium trifluoromethanesulfonate
Reactant of Route 3
Barium trifluoromethanesulfonate

Q & A

Q1: Why is Barium Trifluoromethanesulfonate useful in preparing other trifluoromethanesulfonate salts?

A1: Barium Trifluoromethanesulfonate is commonly used to synthesize other metal trifluoromethanesulfonates, like alkali metal and silver trifluoromethanesulfonates. This is because barium readily precipitates out of solution as barium sulfate, simplifying the purification process. The reaction of Barium Trifluoromethanesulfonate with sodium sulfate exemplifies this: the resulting barium sulfate precipitates, leaving a solution of the desired sodium trifluoromethanesulfonate [].

Q2: How is Barium Trifluoromethanesulfonate typically prepared?

A2: A straightforward method involves reacting trifluoromethanesulfonic acid with barium carbonate in an aqueous solution []. This reaction yields the desired Barium Trifluoromethanesulfonate.

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